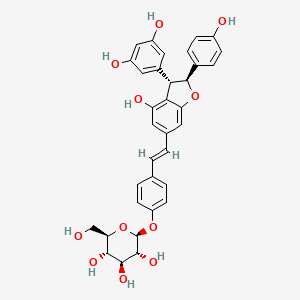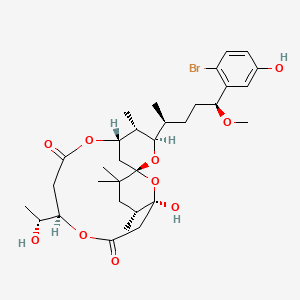
Aplysiatoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysiatoxin is a natural product found in Gracilaria coronopifolia with data available.
Scientific Research Applications
Aplysiatoxin Derivatives and Cytotoxicity
Research has identified various derivatives of aplysiatoxin, such as oscillatoxin I, from marine cyanobacteria. These derivatives have shown cytotoxicity against certain cell lines, indicating potential applications in cancer research. The isolation and structural elucidation of these compounds, including their cytotoxic activities, are key areas of study (Nagai et al., 2019).
Aplysiatoxin in Drug Discovery
Aplysiatoxin and its derivatives have been a focus in drug discovery due to their biological activities. Two neo-debromoaplysiatoxins isolated from Lyngbya sp. showed potent blocking action against potassium channel Kv1.5, highlighting their potential in modulating cellular signaling processes (Zhang et al., 2020).
Molecular Networking and Environmental Analysis
A molecular networking approach has been employed to detect aplysiatoxin-related compounds in environmental marine cyanobacteria. This method aids in identifying known and potential new analogues of aplysiatoxin, contributing to environmental monitoring and public health safety (Ding et al., 2018).
Anti-Viral Activities
Aplysiatoxin-related compounds have been identified with anti-Chikungunya viral activities. This discovery from the marine cyanobacterium Trichodesmium erythraeum opens up avenues for developing novel antiviral agents (Gupta et al., 2014).
Structure-Activity Relationship in Drug Development
Studies on the structure-activity relationship of aplysiatoxin analogs, such as aplog-1, provide insights into optimizing therapeutic performance. These studies facilitate the development of molecular probes to examine the unique biological activities of these compounds (Kamachi et al., 2013).
HIV-1 Latency-Reversing Agents
Aplysiatoxin has been identified as one of the compounds inducing expression of latent HIV-1 provirus. This finding contributes to the development of "shock-and-kill" strategies for eliminating latent HIV-infected reservoirs (Richard et al., 2018).
properties
Product Name |
Aplysiatoxin |
|---|---|
Molecular Formula |
C32H47BrO10 |
Molecular Weight |
671.6 g/mol |
IUPAC Name |
(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |
InChI |
InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1 |
InChI Key |
RHJPBGWFGOAEID-BEDNPZBZSA-N |
Isomeric SMILES |
C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |
Canonical SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
synonyms |
aplysiatoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



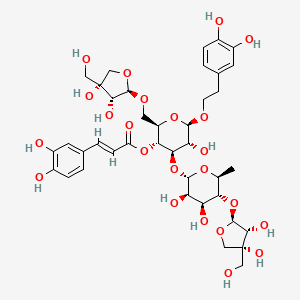

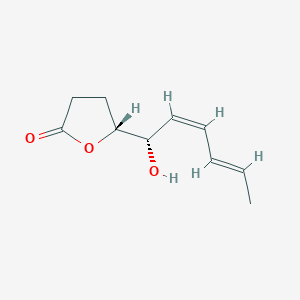
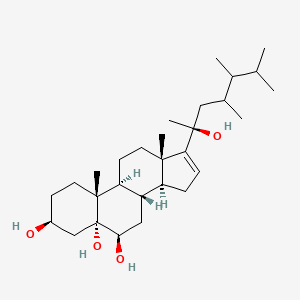

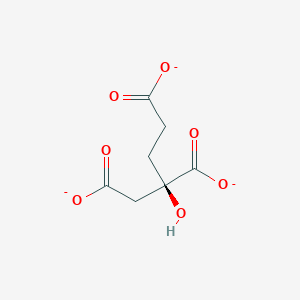

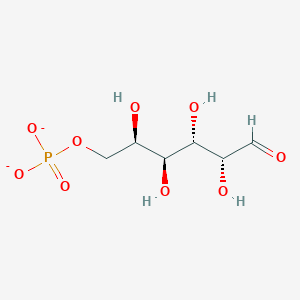
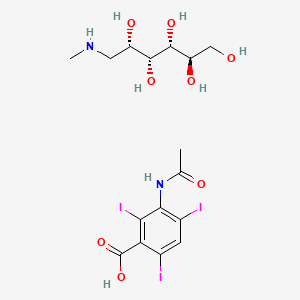
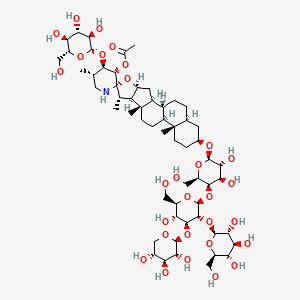
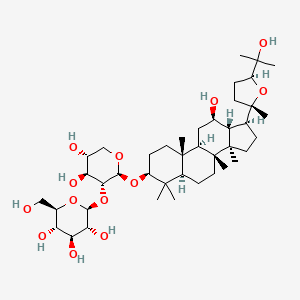

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
